methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-nitroaniline to form 2-chloro-N-(2-nitrophenyl)benzamide. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to form the quinoxaline ring. The resulting compound is further reacted with methyl chloroformate to introduce the methyl ester group, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Esterification: The carboxylate group can participate in esterification reactions to form different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Esterification: Formation of various esters.
Scientific Research Applications
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Aminoquinoxaline: Lacks the chlorophenyl and methyl ester groups.
2-Chloroquinoxaline: Lacks the amino and methyl ester groups.
Uniqueness
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity
Biological Activity
Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have employed methods such as Buchwald amination and cyclization to develop various pyrido[2,3-b]quinoxaline derivatives, which include the target compound. The synthesis process has been optimized to yield high purity and efficiency, with yields reported in the range of 52% to 95% for related compounds .
Anticancer Properties
This compound has shown promising anticancer activity. In vitro studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .
Antimicrobial Activity
Research has indicated that quinoxaline derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial and fungal strains. Studies report that related compounds demonstrate significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicate that this compound can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary of this compound
Activity | Cell Line/Organism | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | HCT-116 | 1.9 µg/mL | |
MCF-7 | 2.3 µg/mL | ||
Antimicrobial | E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | ||
Antioxidant | DPPH assay | EC50: 8.56 × 10^8 M^-1 s^-1 |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized this compound and assessed its anticancer properties against multiple cancer cell lines. The results showed that the compound inhibited cell proliferation significantly and induced apoptosis in treated cells.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The study concluded that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Properties
Molecular Formula |
C18H13ClN4O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-18(24)14-15-17(22-12-8-4-3-7-11(12)21-15)23(16(14)20)13-9-5-2-6-10(13)19/h2-9H,20H2,1H3 |
InChI Key |
ILGLPCMHMVPJHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.